3-(4-Chlorophenyl)azepane hydrochloride
CAS No.: 1421509-52-5
VCID: VC2727517
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(4-Chlorophenyl)azepane hydrochloride is a chemical compound with the CAS number 1421509-52-5. It is a hydrochloride salt of 3-(4-chlorophenyl)azepane, which is a seven-membered azepane ring substituted with a 4-chlorophenyl group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity. Use as a Building Block3-(4-Chlorophenyl)azepane hydrochloride is primarily used as a building block in organic synthesis. Its unique structure makes it suitable for constructing more complex molecules, particularly those with potential biological activity. Biological ActivityWhile specific biological activity data for 3-(4-chlorophenyl)azepane hydrochloride is limited, compounds with similar structures have shown potential in various biological assays. For instance, azepane derivatives have been explored for their potential in drug development, including antipsychotic and antimicrobial applications . Hazard Classification
|
---|---|
CAS No. | 1421509-52-5 |
Product Name | 3-(4-Chlorophenyl)azepane hydrochloride |
Molecular Formula | C12H17Cl2N |
Molecular Weight | 246.17 g/mol |
IUPAC Name | 3-(4-chlorophenyl)azepane;hydrochloride |
Standard InChI | InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H |
Standard InChIKey | CBDFFZKDANHGGL-UHFFFAOYSA-N |
SMILES | C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl |
PubChem Compound | 71779099 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume